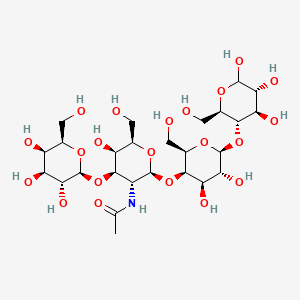

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc

Beschreibung

Galβ1-3GalNAcβ1-4Galβ1-4Glc is a tetrasaccharide with a unique linkage pattern:

Eigenschaften

Molekularformel |

C26H45NO21 |

|---|---|

Molekulargewicht |

707.6 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18-,19-,20-,21+,22-,23?,24+,25+,26+/m1/s1 |

InChI-Schlüssel |

HCXIEPLIUZXCMD-NLFJORDCSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzymatic Synthesis Using Metabolically Engineered Bacteria

One of the most effective preparation methods involves in vivo enzymatic synthesis using genetically engineered bacterial strains:

- System: Metabolically engineered Escherichia coli expressing the Haemophilus influenzae lgtD gene.

- Enzyme activity: The lgtD gene encodes a bifunctional enzyme with both β1,3-galactosyltransferase and β1,3-N-acetylgalactosaminyltransferase activities.

- Process: The bacterial system converts globotriose (Galalpha1-4Galbeta1-4Glc) stepwise into globotetraose and then into globopentaose (Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc).

- Advantages: This method allows large-scale, high-yield synthesis under mild conditions, with high regio- and stereospecificity.

- Supporting data: In vitro assays confirmed the dual enzymatic activities and substrate affinities, explaining the exclusive formation of the target compound.

Enzymatic Transglycosylation Using Beta-Galactanase

Another enzymatic approach involves transglycosylation reactions :

- Enzyme: Beta-galactanase from Penicillium citrinum.

- Donor substrate: Soybean arabinogalactan.

- Acceptor substrates: Mono- or disaccharides containing β-galactosyl residues.

- Outcome: Synthesis of oligosaccharides with Galbeta1-4Gal sequences, including those linked to GalNAc residues, which are precursors or components of the target compound.

- Regioselectivity: The enzyme shows preference for forming β1-4 linkages, facilitating the assembly of complex oligosaccharides.

Chemical and Chemoenzymatic Synthesis

Chemical synthesis, often combined with enzymatic steps, is used to prepare structurally defined glycans:

- Strategy:

- Use of protected monosaccharide building blocks.

- Stepwise glycosylation to form specific β1-3 and β1-4 linkages.

- Use of trichloroacetimidate donors or other glycosyl donors for stereoselective glycosylation.

- Protection/deprotection schemes to control regioselectivity.

- Examples:

- Advantages: Allows precise control over glycan structure and functionalization for downstream applications.

- Limitations: More labor-intensive and less scalable compared to enzymatic methods.

Preparation for Glycan Array Fabrication

For applications such as glycan arrays, the compound is often derivatized and immobilized:

- Method: Quantitative reaction of aminoalkyl derivatives of the glycan with activated polymers (e.g., acrylic acid derivatives).

- Process:

- React co-aminoalkylglycan (e.g., w-amino-C1-6-alkyl derivatives) with fluorescently labeled activated polymers.

- Further reaction with protected lysine groups.

- Covalent attachment to functionalized substrates like epoxylated glass or plastic.

- Purpose: To create glycan arrays with defined and quantified glycan presentation for ligand binding studies.

- Relevance: The target compound or its derivatives can be incorporated into such arrays for diagnostic and research purposes.

Comparative Data Table of Preparation Methods

Summary of Research Discoveries

- The bifunctional enzyme LgtD enables efficient synthesis of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc in engineered bacteria, demonstrating a practical route for large-scale production.

- Beta-galactanase from Penicillium citrinum facilitates regioselective transglycosylation, expanding enzymatic toolbox for oligosaccharide synthesis.

- Chemical synthesis methods, while complex, offer precise control and functionalization options, critical for specialized research and diagnostic applications.

- Advanced glycan array preparation techniques enable the immobilization of glycans like Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc for high-throughput ligand binding studies, enhancing diagnostic accuracy.

Analyse Chemischer Reaktionen

Types of Reactions

Gangliotetraose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of gangliosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and permanganate, which can cleave glycosidic bonds and modify the sugar units.

Reduction: Reducing agents such as sodium borohydride are used to reduce carbonyl groups in the sugar units.

Major Products Formed

The major products formed from these reactions include various derivatives of gangliotetraose, such as sialylated gangliosides (e.g., GM1, GD1a) and acetylated derivatives. These modifications can significantly alter the biological activity and properties of the gangliosides .

Wissenschaftliche Forschungsanwendungen

Gangliotetraose and its derivatives have numerous applications in scientific research:

Chemistry: Used as building blocks for synthesizing complex oligosaccharides and studying glycosylation processes.

Biology: Investigated for their role in cell signaling, neuronal development, and membrane dynamics.

Medicine: Explored for their neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.

Industry: Utilized in the production of glycosylated pharmaceuticals and as biomarkers for disease diagnosis .

Wirkmechanismus

Gangliotetraose exerts its effects primarily through its incorporation into gangliosides, which are integral components of cell membranes. These gangliosides participate in cell signaling by interacting with receptors and modulating signal transduction pathways. For example, GM1 ganglioside, which contains gangliotetraose, is known to facilitate the efflux of nuclear calcium and influence neuronal plasticity and repair mechanisms .

Vergleich Mit ähnlichen Verbindungen

Lacto-N-neotetraose (LNnT: Galβ1-4GlcNAcβ1-3Galβ1-4Glc)

P(k) Epitope (Galα1-4Galβ1-4Glc)

Key Difference : The α1-4 linkage in the P(k) epitope facilitates bacterial survival in human serum, whereas the β1-3 linkage in the target compound may confer distinct binding properties .

p-Nitrophenyl (pNP) Derivatives

Key Difference : The presence of GalNAc instead of GlcNAc in the target compound may affect enzymatic cleavage efficiency or lectin binding .

Glycoconjugates in Pathogen-Associated Molecular Patterns (PAMPs)

- Example : Moraxella catarrhalis LOS with Galα1-4Galβ1-4Glc (P(k)) vs. hypothetical LOS containing Galβ1-3GalNAcβ1-4Galβ1-4Glc.

- GlycoTech Glycoconjugates : Compounds like Galβ1-3GlcNAcβ1-3Galβ1-4Glc-PAA are used to study carbohydrate-protein interactions, suggesting the target compound could serve similar purposes .

Biologische Aktivität

Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc, also known as a glycan or oligosaccharide, plays a significant role in various biological processes, particularly in cell adhesion, immune response, and pathogen recognition. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The structure of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc consists of a series of sugar units linked together. It is classified as a hexasaccharide and is notable for its specific binding properties to lectins, which are proteins that can bind carbohydrates.

Biological Functions

Cell Adhesion and Interaction:

Research has shown that Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc exhibits strong binding affinity to various lectins, including galectins. For instance, a study highlighted that galectin-1 from the American bullfrog (Rana catesbeiana) demonstrated a significant binding interaction with this oligosaccharide, indicating its potential role in mediating cell adhesion processes .

Immune Response Modulation:

The glycan's structure allows it to interact with immune cells, influencing their activity. The presence of this oligosaccharide on cell surfaces can modulate immune responses by enhancing or inhibiting the activation of immune cells, which is crucial in both health and disease contexts.

Table 1: Glycan-Binding Profiles

| Glycan Structure | Binding Affinity | Source |

|---|---|---|

| Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc | High | Galectin-1 from Rana catesbeiana |

| Forssman antigen | Moderate | Various sources |

| Type-A tetrasaccharide | Moderate | Various sources |

Case Studies

Case Study 1: Galectin Interaction with Tumor Cells

A significant study explored how galectin-1 binds to tumor cells expressing Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc. The results indicated that this interaction promotes tumor cell adhesion and migration, contributing to metastasis. The study utilized surface plasmon resonance to quantify binding kinetics and confirmed that the presence of this glycan enhances tumor aggressiveness .

Case Study 2: Role in Infectious Diseases

Another research effort focused on the role of Galbeta1-3GalNAcbeta1-4Galbeta1-4Glc in pathogen recognition. The study demonstrated that certain pathogens exploit this glycan for adhesion to host cells. By blocking this interaction, researchers were able to reduce the infection rate in vitro, suggesting potential therapeutic applications for preventing infections .

Q & A

Q. What gaps exist in the current understanding of Galβ1-3GalNAcβ1-4Galβ1-4Glc biosynthesis, and how can targeted studies address them?

Q. How can systematic reviews critically evaluate conflicting findings on the immunogenicity of Galβ1-3GalNAcβ1-4Galβ1-4Glc?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.